molecular formula C11H10N2O3S B1491885 Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate CAS No. 2098018-80-3

Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B1491885
CAS No.: 2098018-80-3
M. Wt: 250.28 g/mol
InChI Key: WUMKJQRPLWAZBW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Heterocycles

This compound has been utilized in the synthesis of new pyrimidine derivatives, playing a crucial role in the creation of various heterocyclic compounds. These compounds have shown potential in various chemical reactions and synthesis processes, contributing to the development of new chemical entities (Farag, Kheder, & Mabkhot, 2008).

Anticancer Activity

In a study focusing on the synthesis of novel heterocycles using thiophene incorporated thioureido as precursors, compounds were evaluated for their anticancer activity. This highlights the potential of such compounds in contributing to the development of new cancer treatments (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial Evaluation

Various derivatives of ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate have been synthesized and evaluated for their antimicrobial properties. This research contributes to the ongoing search for new antimicrobial agents, which is crucial in the context of increasing antibiotic resistance (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Nonlinear Optical Properties

A study on ethyl 4-hydroxy-2-oxo-6-(thiophen-3-yl)-4-(trifluoromethyl) hexahydropyrimidine-5-carboxylate, a related compound, focused on its synthesis, structural, spectroscopic, thermal, and nonlinear optical properties. Such studies are essential in the development of new materials with specific optical characteristics, which have applications in various technological fields (Sathiya & Senthilkumar, 2020).

Pharmaceutical Applications

The synthesis and characterization of derivatives of this compound have been conducted with the aim of exploring their potential as antimicrobial agents. This research contributes to the pharmaceutical industry's efforts to discover new drugs and treatments (Dey et al., 2022).

Properties

IUPAC Name

ethyl 6-oxo-3-thiophen-2-yl-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-2-16-11(15)7-6-8(12-13-10(7)14)9-4-3-5-17-9/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMKJQRPLWAZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate
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Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate
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Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate
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Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate
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Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate
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Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

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